molecular formula C14H15ClSi B3187964 (Chloromethyl)methyldiphenylsilane CAS No. 18407-40-4

(Chloromethyl)methyldiphenylsilane

Cat. No.: B3187964
CAS No.: 18407-40-4
M. Wt: 246.8 g/mol
InChI Key: SSQOSTRUDOUBJZ-UHFFFAOYSA-N
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Description

(Chloromethyl)methyldiphenylsilane is a chemical compound with the molecular formula C14H15ClSi. It is also known by other names such as chloromethyldiphenylsilane and methyldiphenylchlorosilane. This compound is characterized by the presence of a silicon atom bonded to a chloromethyl group, a methyl group, and two phenyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .

Scientific Research Applications

(Chloromethyl)methyldiphenylsilane has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

(Chloromethyl)methyldiphenylsilane is a chemical compound used in various industrial applications. Its primary targets are organic compounds, particularly aromatic rings . It is often used in the chloromethylation of aromatic rings, a process that introduces a chloromethyl group to the ring .

Mode of Action

The compound interacts with its targets through a process known as the Blanc chloromethylation . This reaction involves the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids, to form chloromethyl arenes . The reaction conditions protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Result of Action

The primary result of this compound’s action is the formation of chloromethyl arenes from aromatic rings . This reaction is an efficient means of introducing a chloromethyl group to an aromatic ring . It should be noted that the reaction can produce small amounts of highly carcinogenic bis(chloromethyl) ether as a by-product .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Blanc chloromethylation reaction is carried out under acidic conditions and requires a catalyst such as zinc chloride . Therefore, the pH and presence of a suitable catalyst are critical factors in the compound’s action Additionally, the compound’s stability may be affected by factors such as temperature and exposure to light or air.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Chloromethyl)methyldiphenylsilane can be synthesized through several methods. One common method involves the reaction of diphenylmethylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

In industrial settings, this compound is produced by the direct chlorination of diphenylmethylsilane. This process involves the reaction of diphenylmethylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)methyldiphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products such as aminosilanes, alkoxysilanes, or thiolsilanes are formed.

    Hydrolysis Products: Silanols and hydrochloric acid.

    Oxidation Products: Silanols or siloxanes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Chloromethyl)methyldiphenylsilane is unique due to its combination of a chloromethyl group, a methyl group, and two phenyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

chloromethyl-methyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClSi/c1-16(12-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQOSTRUDOUBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCl)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

When R5 and R7 are both phenyl, about two molar equivalents of phenyl magnesium bromide is reacted with about one molar equivalent of dichloromethyl chloromethyl silane to give methyl diphenylchloromethyl silane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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